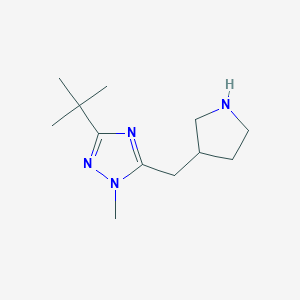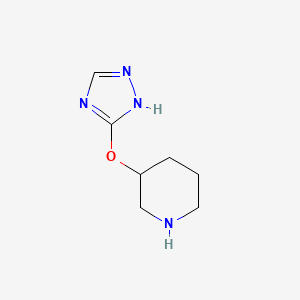
3-(1H-1,2,4-triazol-3-yloxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,4-Triazol-3-yloxy)piperidine is a heterocyclic compound that features a piperidine ring bonded to a triazole ring via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-yloxy)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with 1,2,4-triazole derivatives under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反应分析
Types of Reactions
3-(1H-1,2,4-triazol-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3-(1H-1,2,4-triazol-3-yloxy)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, such as antifungal, antibacterial, or anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-(1H-1,2,4-triazol-3-yloxy)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal and antibacterial properties.
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals and organic synthesis.
3-(1H-1,2,4-Triazol-1-yl)piperidine: Similar to 3-(1H-1,2,4-triazol-3-yloxy)piperidine but with a different bonding position, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific bonding arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC 名称 |
3-(1H-1,2,4-triazol-5-yloxy)piperidine |
InChI |
InChI=1S/C7H12N4O/c1-2-6(4-8-3-1)12-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChI 键 |
MXEYDHMBBNWKCA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)OC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


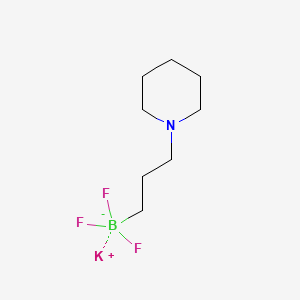

![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)

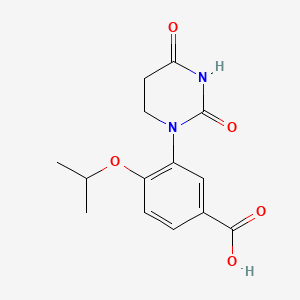
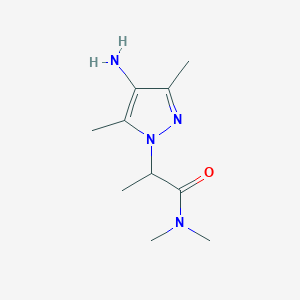
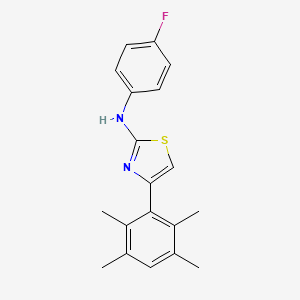
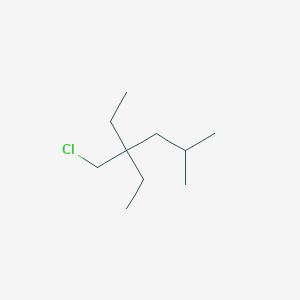
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
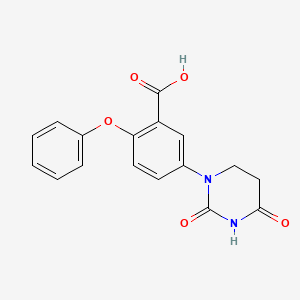
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)
